N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S2/c1-9-4-11(22-27-9)15(24)19-16-20-21-17(29-16)28-7-14(23)18-6-10-2-3-12-13(5-10)26-8-25-12/h2-5H,6-8H2,1H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSVSGZAWSWMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic compound with potential biological activities, particularly in the field of cancer research. This compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which has been linked to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol. The structural components include:
- Benzo[d][1,3]dioxole : Known for its role in various bioactive compounds.
- Thiadiazole : Associated with antimicrobial and antifungal properties.
- Isosoxazole : Linked to neuroprotective and anti-inflammatory activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives containing benzo[d][1,3]dioxole moieties have demonstrated significant cytotoxic effects against various cancer cell lines:
The anticancer mechanisms of related compounds have been studied extensively and include:
- Inhibition of EGFR : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers.
- Induction of Apoptosis : Assessment via annexin V-FITC assays has confirmed apoptosis induction in treated cells.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, leading to reduced proliferation.
Other Biological Activities
In addition to anticancer activity, compounds related to this compound have been explored for other biological effects:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against strains like Staphylococcus aureus (MIC values ranging from 3.9 to 31.5 µg/ml) .
- Neuroprotective Effects : Isosoxazole derivatives have been linked to neuroprotective activities in models of neurodegeneration.
Case Studies
A notable study (PubMed ID: 31288134) synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their cytotoxic effects on HepG2, HCT116, and MCF7 cell lines. The results indicated that many derivatives exhibited significant antitumor activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure distinguishes it from related heterocyclic derivatives. Key comparisons include:
Thiadiazole Derivatives with Thioether Linkages
Key Insights :
- The isoxazole-carboxamide moiety may improve metabolic stability relative to oxadiazole derivatives, as seen in ’s pyridinyl-thiazole carboxamides .
Benzodioxol-Containing Amides
Key Insights :
Isoxazole-Carboxamide Analogues
Research Findings and Implications
- Synthetic Challenges : The thioether linkage (as in ) requires precise stoichiometry to avoid disulfide byproducts .
- Structure-Activity Relationships (SAR) :
- Theoretical Studies : Density-functional theory (DFT) analyses (e.g., ) could predict the compound’s reactivity, particularly at the thioether and amide bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
